A-Technical-Guide-to-2-Tert-butyl-pyridine-5-boronic-acid
A-Technical-Guide-to-2-Tert-butyl-pyridine-5-boronic-acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
2-Tert-butyl-pyridine-5-boronic acid, identified by the CAS Number 1174312-53-8 , is a heterocyclic organoboron compound that has emerged as a crucial building block in medicinal chemistry and materials science.[1] Its unique structure, featuring a sterically hindered tert-butyl group on a pyridine ring coupled with a reactive boronic acid moiety, offers chemists a powerful tool for constructing complex molecular architectures. The pyridine nitrogen acts as a Lewis basic site and a hydrogen bond acceptor, influencing the molecule's solubility, pharmacokinetic properties, and binding interactions with biological targets. The tert-butyl group provides steric bulk, which can be strategically employed to modulate molecular conformation and prevent metabolic degradation.
The primary utility of this reagent lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][3] This reaction enables the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials.[3][4][5] The ability to precisely introduce the 2-tert-butyl-pyridin-5-yl motif allows for the rapid exploration of chemical space and the optimization of lead compounds in drug discovery programs.[3][6] Boronic acids, in general, are valued for their stability, low toxicity, and versatile reactivity.[7]
Physicochemical Properties and Handling
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1174312-53-8 | ChemicalBook[1] |
| Molecular Formula | C9H14BNO2 | BLDpharm |
| Molecular Weight | 179.02 g/mol | BLDpharm |
| Appearance | Typically a white to off-white solid | General Supplier Data |
| Storage | Store in a cool, dry place, often under inert atmosphere | General Supplier Data |
Safe Handling and Storage
Organoboronic acids, including 2-tert-butyl-pyridine-5-boronic acid, require careful handling to ensure personnel safety and maintain reagent integrity.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, nitrile gloves, and a lab coat, when handling the compound.[8][9][10] Concentrated or powdered forms should be handled in a fume hood to avoid inhalation.[9][11]
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Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
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Spill & Disposal: In case of a spill, neutralize with sodium bicarbonate and absorb with an inert material.[11] Dispose of waste in accordance with local, state, and federal regulations. Small quantities may be diluted and neutralized before disposal.[11]
Synthesis and Mechanistic Considerations
The synthesis of heteroaryl boronic acids often involves a lithium-halogen exchange followed by quenching with a borate ester. A common synthetic route to 2-tert-butyl-pyridine-5-boronic acid starts from a corresponding brominated pyridine precursor.
Illustrative Synthetic Pathway:
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Starting Material: The synthesis typically begins with 5-bromo-2-tert-butylpyridine.
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Lithiation: The bromopyridine is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). This step generates a highly reactive pyridinyllithium intermediate. The low temperature is critical to prevent side reactions.
-
Borylation: The organolithium species is then quenched by reacting it with a trialkyl borate, commonly triisopropyl borate [B(O-iPr)3]. This forms a boronate ester intermediate.
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Hydrolysis: Finally, acidic workup (e.g., with dilute HCl) hydrolyzes the boronate ester to yield the desired 2-tert-butyl-pyridine-5-boronic acid.
The causality behind these steps lies in the principles of organometallic chemistry. The lithium-halogen exchange creates a nucleophilic carbon on the pyridine ring, which readily attacks the electrophilic boron atom of the borate ester. Subsequent hydrolysis is a standard procedure to convert boronate esters to their corresponding boronic acids.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds.[4][5] 2-Tert-butyl-pyridine-5-boronic acid is an excellent coupling partner in these reactions, allowing for the synthesis of biaryl and hetero-biaryl structures, which are prevalent motifs in many biologically active molecules.[2][3]
The reaction involves a catalytic cycle with a palladium complex. The key steps are:
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Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or vinyl halide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. This is a crucial step in the coupling of pyridyl nucleophiles.[2]
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Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative, self-validating methodology for coupling 2-tert-butyl-pyridine-5-boronic acid with an aryl bromide.
Objective: Synthesize 5-(4-methoxyphenyl)-2-tert-butylpyridine.
Materials:
-
2-Tert-butyl-pyridine-5-boronic acid (1.0 equiv)
-
1-Bromo-4-methoxybenzene (1.1 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent, typically 10-25% v/v)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 2-tert-butyl-pyridine-5-boronic acid, 1-bromo-4-methoxybenzene, and Pd(PPh₃)₄.
-
Solvent and Base Addition: Add toluene, followed by an aqueous solution of sodium carbonate.
-
Causality: The base is essential for activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step. The two-phase solvent system (toluene/water) is common for Suzuki couplings.
-
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon.
-
Trustworthiness: This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, ensuring a reproducible and high-yielding reaction.
-
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Expertise Note: Reaction times can vary from 2 to 24 hours. The steric hindrance from the tert-butyl group may slightly slow the reaction compared to less hindered analogues.
-
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-(4-methoxyphenyl)-2-tert-butylpyridine.
Workflow for Optimizing Coupling Reactions
When developing a new synthetic route, optimization is often necessary. The following workflow illustrates a logical progression for troubleshooting and improving the yield of a Suzuki-Miyaura coupling reaction involving 2-tert-butyl-pyridine-5-boronic acid.
Conclusion
2-Tert-butyl-pyridine-5-boronic acid is a high-value synthetic intermediate whose strategic importance in drug discovery and materials science cannot be overstated. Its utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling provides a reliable method for accessing novel chemical entities. By understanding its properties, synthesis, and reaction mechanisms, and by employing validated protocols and logical optimization workflows, researchers can effectively leverage this powerful building block to accelerate innovation in their respective fields.
References
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- 2-tert-Butyl-pyridine-5-boronic acid | 1174312-53-8. (2023). ChemicalBook.
- (2-(tert-Butyl)pyrimidin-5-yl)boronic acid | 1352570-51-4. (n.d.). BLDpharm.
- 2-(Tert-Butoxycarbonylamino)Pyridine-5-Boronic Acid, Pinacol Ester 910462-31-6. (n.d.). Echemi.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Science Publishing.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. (n.d.). ResearchGate.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC - NIH.
- 2-(tert-butoxycarbonylamino)pyridine-5-boronic acid pinacol ester. (n.d.). Sigma-Aldrich.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals.
- 2-tert-Butyl-pyridine-5-boronic acid pinacol ester. (n.d.). BLDpharm.
- A fast and practical synthesis of tert-butyl esters from 2-tert-butoxypyridine using boron Trifluoride·Diethyl etherate under mild conditions. (n.d.). ResearchGate.
- 2-BOC-AMINO PYRIDINE-5-BORONIC ACID synthesis. (n.d.). ChemicalBook.
- The Synthesis and Applications of Heterocyclic Boronic Acids. (n.d.).
- Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton. (n.d.). Journal of the American Chemical Society.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.).
- 2-tert-Butylpyridine (CAS 5944-41-2) - Chemical & Physical Properties. (n.d.). Cheméo.
- The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 2,6-Di-tert-butylpyridine. (n.d.). Wikipedia.
- Acid Handling. (n.d.).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central.
- TSRI chemists devise simple method for making sought-after boronic acid-based drugs and other products. (2017). EurekAlert!.
- Acid Safety. (n.d.). Flinn Scientific.
- Engineering Controls Database - Museums (Acids and Alkalis). (n.d.). CDC.
- University of Washington STANDARD OPERATING PROCEDURES Department of Chemistry FOR HAZARDOUS CHEMICALS ACIDS. (n.d.). University of Washington.
- Department of Medicine Standard Operating Procedure Title: WORKING WITH ACIDS AND BASES. (2016).
Sources
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